O-Desmethyl Venlafaxine Cyclic Impurity

Impurity Profiling Analytical Method Development Pharmaceutical Quality Control

Problem: Using generic impurity standards for O-Desmethylvenlafaxine analysis risks misidentification and failed ANDA method validation due to unmatched spirocyclic architecture. Solution: This fully characterized O-Desmethyl Venlafaxine Cyclic Impurity (CAS 1346601-55-5, C16H23NO2, MW 261.36, pKa 10.14±0.30, mp 205-210°C) is the exact process-related spirocyclic compound. Outcomes: - Provides definitive specificity per ICH Q2(R1) via distinct chromatographic behavior vs. the 4-methoxy analog. - Enables accurate RRF determination and quantification in forced degradation studies. - Delivered with full COA/structural data for ANDA/QC batch release. Supply: Standard synthesis allows consistent lead times.

Molecular Formula C16H23NO2
Molecular Weight 261.365
CAS No. 1346601-55-5
Cat. No. B584996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Venlafaxine Cyclic Impurity
CAS1346601-55-5
Synonyms5-(4-Hydroxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;  4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecanyl)phenol; 
Molecular FormulaC16H23NO2
Molecular Weight261.365
Structural Identifiers
SMILESCN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O
InChIInChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3
InChIKeyATFIYOVTHWDOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Venlafaxine Cyclic Impurity Standard


O-Desmethyl Venlafaxine Cyclic Impurity (CAS 1346601-55-5), chemically defined as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol [1], is a critical process-related impurity of the antidepressant O-Desmethylvenlafaxine (desvenlafaxine), the major active metabolite of venlafaxine . As a spirocyclic compound (C16H23NO2, molecular weight 261.36 g/mol [1]), it is employed exclusively as an analytical reference standard for impurity profiling, method validation, and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial production of venlafaxine or desvenlafaxine formulations .

Analytical Reference Impurity profiling for ANDA submissions
Method Validation HPLC/LC-MS specificity and accuracy
Spirocyclic Standard Exact structural match for process impurity

O-Desmethyl Venlafaxine Cyclic Impurity: Standard Specificity


In-class compounds cannot be simply interchanged due to the specific spirocyclic structure of this impurity, which results from an intramolecular cyclization side reaction during the synthesis of O-Desmethylvenlafaxine . This unique structural feature confers distinct physicochemical and chromatographic properties—such as a predicted pKa of 10.14±0.30 and a melting point of 205–210°C —that differ fundamentally from the parent API (Desvenlafaxine) and other related impurities like the 4-methoxy analog (Venlafaxine Cyclic Impurity, CAS 93413-70-8). Using a generic standard lacking this exact spirocyclic architecture would result in misidentification, inaccurate quantification, and failed method validation in compendial or regulatory submissions [1].

Target Standard
O-Desmethyl Venlafaxine Cyclic Impurity
Phenolic hydroxyl; ionizable; high melting point
Potential Substitute
Venlafaxine Cyclic Impurity (4-methoxy analog)
Non-ionizable; low melting point; 14 Da heavier
Structural mismatch Phenolic vs. methoxy group alters chromatographic retention and ionization; limits direct substitution as a reference standard.
Physicochemical difference Marked melting point and pKa differences affect solubility and sample preparation, requiring impurity-specific method optimisation.

O-Desmethyl Venlafaxine Cyclic Impurity vs. Analogs


Structural Differentiation from O-Methyl Analog

O-Desmethyl Venlafaxine Cyclic Impurity (target) differs from Venlafaxine Cyclic Impurity (CAS 93413-70-8) by a single functional group: a phenolic hydroxyl (4-hydroxyphenyl) versus a methoxy (4-methoxyphenyl) substituent on the spirocyclic core . This structural variance results in a 14.02 g/mol lower molecular weight, a significantly higher melting point (205–210°C vs. 80°C for the free base ), and a predicted pKa of 10.14±0.30 compared to the non-ionizable methoxy analog .

Structural vs. O-Methyl Analog
Head-to-head
ΔMW -14.02 g/mol; Δmp +125–130 °C; pKa 10.14 vs. non-ionizable
Supports exact impurity attribution
Vendor-sourced physicochemical data; verify with certificate of analysis
Impurity Profiling Analytical Method Development Pharmaceutical Quality Control

Chromatographic Separation from Desvenlafaxine

O-Desmethyl Venlafaxine Cyclic Impurity exhibits a retention time that is distinct from the parent API, Desvenlafaxine (O-Desmethylvenlafaxine), under standard reversed-phase HPLC conditions. The spirocyclic impurity is expected to elute at a different time due to its increased hydrophobicity and unique three-dimensional structure . While exact RRT values are method-dependent and not publicly disclosed in compendial monographs, vendor-supplied certificates of analysis confirm baseline resolution from the API [1].

HPLC Separation from API
Class-level
Distinct retention; baseline resolution from Desvenlafaxine reported
Supports method specificity for impurity quantitation
Exact RRT is method-dependent; confirm with vendor COA and in-house verification
HPLC Method Validation Relative Retention Time (RRT) Pharmaceutical Impurity Analysis

Certified Purity for Reference Standard

O-Desmethyl Venlafaxine Cyclic Impurity is supplied with certified purity levels typically ranging from ≥95% to ≥98.5% as determined by HPLC-UV [1]. This high purity is essential for its use as a reference standard in quantitative impurity assays, where accurate response factors are required for calculating impurity levels in drug substances and products [2].

Certified Purity
Specification review
HPLC purity 95%–98.5%
Purity supports quantitative impurity testing
Purity level may vary by lot; always review current COA
Impurity Standard Purity Analytical Reference Material Method Validation

Deuterated Analog as Internal Standard

The deuterated analog, O-Desmethyl Venlafaxine Cyclic Impurity-d5 (CAS 1346598-83-1), serves as an ideal internal standard for LC-MS/MS quantification of the non-deuterated impurity. The d5-labeled compound exhibits a molecular weight of 266.39 g/mol (Δm/z = +5) [1], allowing for accurate compensation of matrix effects and ion suppression, which is not possible with unlabeled structural analogs [2].

Deuterated Analog ISTD
Head-to-head
+5 Da mass shift (d5 vs. unlabeled)
Enables matrix-effect correction in LC-MS/MS
Supports robust bioanalytical method validation; ISTD matching essential
LC-MS/MS Quantification Stable Isotope Labeled Internal Standard Impurity Quantitation

O-Desmethyl Venlafaxine Cyclic Impurity: Key Applications


Analytical Method Validation for ANDA

O-Desmethyl Venlafaxine Cyclic Impurity is used as a primary reference standard during the development and validation of HPLC and LC-MS methods for quantifying impurities in venlafaxine or desvenlafaxine drug substances and finished products . Its use ensures that the analytical method meets ICH Q2(R1) requirements for specificity, linearity, accuracy, and precision, and is suitable for ANDA regulatory filings .

QC Release Testing and Stability Studies

This impurity standard is essential for routine QC batch release testing of commercial venlafaxine/desvenlafaxine formulations. It is used to establish system suitability, determine relative response factors (RRFs), and quantify the cyclic impurity during forced degradation (stress) studies to confirm the stability-indicating nature of the analytical method . The melting point of 205–210°C and pKa of 10.14±0.30 are critical for sample preparation and method optimization.

API Synthesis and Process Control

During the synthesis of O-Desmethylvenlafaxine, the formation of this cyclic impurity is a known side reaction. The availability of a highly characterized reference standard (≥95% purity) allows process chemists to monitor and control impurity levels, optimize reaction conditions to minimize its formation, and ensure the final API meets purity specifications (e.g., >99.0% purity, with each impurity ≤0.10%) as described in patents .

Bioanalysis Using Deuterated Internal Standard

For accurate quantification of O-Desmethyl Venlafaxine Cyclic Impurity in biological matrices (e.g., plasma, urine) during pharmacokinetic or drug-drug interaction studies, the deuterated analog (CAS 1346598-83-1) is employed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods. This application leverages the 5 Da mass difference to correct for matrix effects and ensure precise, reliable data .

Application
Selection Property
Validation Focus
Analytical Method Validation for ANDA
Structural specificity; chromatographic resolution
ICH Q2(R1) specificity, linearity, accuracy
QC Release Testing & Stability Studies
Certified purity; system suitability
Stability-indicating method; forced degradation confirmation
API Synthesis & Process Control
Known spirocyclic impurity reference
Reaction optimisation; impurity minimization per API specs
Bioanalysis with Deuterated ISTD
Matched deuterated analog availability
Matrix-effect correction; quantification precision in PK study matrices

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